molecular formula C10H14BrClN2O2 B2980998 tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride CAS No. 2121653-47-0

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride

Cat. No.: B2980998
CAS No.: 2121653-47-0
M. Wt: 309.59
InChI Key: ALKLZNZWXXYSFQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H13BrN2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride typically involves the reaction of 4-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromopyridin-2-yl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate
  • tert-Butyl (substituted benzamido)phenylcarbamate

Uniqueness

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKLZNZWXXYSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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